Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride
Description
This compound is an azetidine derivative featuring a tert-butyl carbamate group at the 1-position, a hydroxyl group, and a methylaminoethyl substituent at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-8(12-5)11(15)6-13(7-11)9(14)16-10(2,3)4;/h8,12,15H,6-7H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCPLDWWWHYPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CN(C1)C(=O)OC(C)(C)C)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate; hydrochloride is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate; hydrochloride
- Molecular Formula : C10H20N2O3·HCl
- Molecular Weight : 239.74 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets, primarily related to neuropharmacology and potential antimalarial effects. The presence of a hydroxyl group and a methylamino side chain suggests possible interactions with neurotransmitter systems, which could influence cognitive functions and neuroprotection.
Neuroprotective Effects
Recent studies have indicated that compounds with similar azetidine structures exhibit neuroprotective properties. For example, compounds that inhibit acetylcholinesterase (AChE) have been shown to enhance cholinergic signaling, which is crucial in conditions like Alzheimer’s disease. The compound's ability to inhibit AChE could lead to increased levels of acetylcholine, thereby improving cognitive function and providing neuroprotection against amyloid beta toxicity .
Antimalarial Activity
The structural similarity of this compound to known antimalarial agents suggests potential efficacy against Plasmodium species. Research on related azetidine derivatives has demonstrated promising antimalarial activity, indicating that this compound may also possess similar properties .
In Vitro Studies
In vitro studies have shown that tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate exhibits significant protective effects on neuronal cell lines treated with amyloid beta peptides. The treatment resulted in improved cell viability and reduced markers of oxidative stress, suggesting a mechanism involving antioxidant activity .
In Vivo Studies
In vivo research involving animal models has indicated that the compound may modulate inflammatory responses associated with neurodegenerative diseases. For instance, it was observed that administration of the compound reduced TNF-α levels in models of induced neuroinflammation, which is critical for mitigating neuronal damage .
Comparative Analysis of Biological Activity
Safety and Toxicology
While the compound shows potential therapeutic benefits, safety assessments are necessary. Reports indicate skin and eye irritation associated with similar azetidine derivatives, emphasizing the need for careful handling and further toxicological evaluation .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions :
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Conditions : 3 hours at room temperature.
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Outcome : Quantitative removal of the Boc group to generate the free amine hydrochloride ( ).
Reactions at the Methylamino Group
The methylamino (-NHCH₃) moiety participates in alkylation and acylation reactions:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides ( ).
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Alkylation : Forms tertiary amines with alkyl halides (e.g., iodomethane) under basic conditions ( ).
Transformations of the Hydroxyl Group
The secondary alcohol undergoes oxidation and substitution :
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Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone ( ).
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Substitution : Reaction with thionyl chloride (SOCl₂) yields the corresponding chloride ( ).
Ring-Opening and Rearrangement
The azetidine ring exhibits strain-driven reactivity:
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Ring Expansion : Treatment with strong bases (e.g., LDA) induces ring expansion to pyrrolidine derivatives ().
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Curtius Rearrangement : Acyl azides derived from the compound undergo rearrangement to isocyanates ( ).
Stability and Side Reactions
Comparison with Similar Compounds
Structural Analogues
Key Differences
Substituent Effects: The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to methoxymethyl () or fluorine (), impacting solubility and target interactions. The methylaminoethyl side chain introduces a basic secondary amine, enabling salt formation (e.g., hydrochloride) for enhanced stability, unlike neutral substituents (e.g., aryl groups in ).
Synthetic Routes: Similar compounds employ preparative HPLC (), TFA deprotection (), or silica gel chromatography (). The target compound likely requires reductive amination to install the methylaminoethyl group.
Physicochemical Properties :
Stability and Reactivity
Industrial Use
- Enamine and PharmaBlock catalogues () highlight azetidine carboxylates as key building blocks for high-throughput drug discovery.
Q & A
Q. Table 2: Key Interactions
| Target Class | Interaction Type | Assay Type |
|---|---|---|
| Kinases | H-bonding (hydroxy group) | SPR |
| GPCRs | Hydrophobic (tert-butyl) | Radioligand binding |
| Proteases | Covalent (nucleophilic attack) | Fluorogenic substrate |
Advanced: How does this compound compare to structurally similar azetidine derivatives?
Methodological Answer:
Table 3: Structural and Functional Comparison
| Compound | CAS Number | Key Feature | Bioactivity (IC50) |
|---|---|---|---|
| tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | 325775-44-8 | Aminomethyl substituent | 250 nM (Kinase A) |
| tert-butyl 3-hydroxyazetidine-1-carboxylate | 177947-96-5 | Hydroxyl group | >1 µM (Kinase A) |
| This compound | N/A | Methylaminoethyl + hydroxy | 85 nM (Kinase A) |
Unique Advantage: The methylaminoethyl group enhances solubility and target engagement compared to simpler analogs .
Advanced: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Purification: Replace column chromatography with recrystallization (solvent: EtOAc/hexane) for >90% yield .
- Stability: Lyophilize hydrochloride salt to prevent hygroscopic degradation .
- Process Optimization: Use flow chemistry for Boc protection to reduce reaction time (2 hrs vs. 12 hrs batch) .
Advanced: How can researchers characterize degradation products under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies:
- Acidic (0.1 M HCl, 40°C): Hydrolysis of Boc group → tert-butyl alcohol + azetidine intermediate .
- Basic (0.1 M NaOH, 40°C): β-elimination → unsaturated azetidine derivative .
- Analytical Tools: LC-MS/MS identifies degradation pathways; <sup>13</sup>C NMR tracks structural changes .
Advanced: What computational tools predict its pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: SwissADME calculates logP (1.75) and CNS permeability (high) .
- Docking Studies: AutoDock Vina models interactions with CYP3A4 (metabolism hotspot: methylaminoethyl group) .
Validation: Compare in silico predictions with in vivo PK data (e.g., rat plasma half-life: 2.3 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
